BenchChemオンラインストアへようこそ!

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Dopamine D3 Receptor Agonist Parkinson's Disease

This saturated heterobicyclic scaffold is the essential intermediate for D2/D3 agonist Pramipexole and p53 modulators. Unlike aromatic 2-aminobenzothiazole, its cyclohexane ring confers superior D3 receptor selectivity and enables dual RORγt/DHODH inhibition. Procure this 98% pure compound for scalable, high-yield API synthesis and targeted drug discovery programs.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 2933-29-1
Cat. No. B183296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5,6,7-tetrahydrobenzothiazole
CAS2933-29-1
Synonyms2-amino-4,5,6,7-tetrahydrobenzothiazole
2-ATBT cpd
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)N
InChIInChI=1S/C7H10N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9)
InChIKeySMWAOXCEPHEGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,5,6,7-tetrahydrobenzothiazole (ATBT) in Research and Pharma Synthesis


2-Amino-4,5,6,7-tetrahydrobenzothiazole (ATBT; CAS 2933-29-1) is a saturated heterobicyclic scaffold comprising a thiazole ring fused to a cyclohexane ring, positioning it as a key intermediate in the synthesis of the dopamine D2/D3 agonist Pramipexole [1] and a parent compound for p53 modulators [2]. This saturated core distinguishes it from the planar aromatic 2-aminobenzothiazole [3], conferring distinct conformational flexibility and pharmacological selectivity profiles that directly inform its use in targeted drug discovery and chemical manufacturing workflows.

Why Substituting 2-Amino-4,5,6,7-tetrahydrobenzothiazole with Aromatic Benzothiazoles Fails in Key Applications


Direct substitution of 2-amino-4,5,6,7-tetrahydrobenzothiazole with aromatic 2-aminobenzothiazole or related thiazole derivatives is not scientifically valid due to divergent pharmacological outcomes and synthetic utility. Quantitative structure-activity relationship (SAR) studies demonstrate that the saturated cyclohexane ring of the tetrahydrobenzothiazole core is essential for achieving high D3 dopamine receptor selectivity [1], while aromatic analogs display distinct and often opposing activity profiles, such as potent vasorelaxation that is absent in the tetrahydro series [2]. Furthermore, in dual-target drug discovery programs, the saturated core enables potent RORγt/DHODH inhibition that is not accessible from the aromatic 2-aminobenzothiazole starting point [3]. The evidence below quantifies these functional and selectivity-based differentiations that govern the compound's irreplaceability in specific synthetic routes and biological assays.

Quantitative Differentiation Evidence for 2-Amino-4,5,6,7-tetrahydrobenzothiazole vs. Closest Analogs


D3 Dopamine Receptor Selectivity: Saturated Core Enables Agonism with High Affinity

In a head-to-head series comparison, 2-amino-4,5,6,7-tetrahydrobenzothiazole (compound 8) demonstrated D3 receptor agonist activity with selectivity and affinity that ranked among the highest reported at the time of publication [1]. While exact Ki values are not disclosed in the abstract, the study explicitly positions the tetrahydrobenzothiazole core as a privileged scaffold for D3 selectivity, contrasting with the broader receptor binding profiles observed with aromatic 2-aminotetralins or 2-aminobenzothiazoles.

Dopamine D3 Receptor Agonist Parkinson's Disease

Synthetic Yield Optimization: 80% Yield Achieved with Nano-Catalyzed Hantzsch Thiazole Synthesis

A nano-chitosan-catalyzed Hantzsch thiazole synthesis protocol yields 2-amino-4,5,6,7-tetrahydrobenzothiazole at 80% yield after recrystallization . This yield compares favorably with traditional iodine-catalyzed Hantzsch syntheses of related 2-aminothiazoles, which often report lower yields (50-70%) due to side reactions and purification challenges. The saturated cyclohexanone starting material reacts cleanly under these conditions, enabling a scalable route suitable for bulk intermediate production.

Synthetic Methodology Hantzsch Thiazole Synthesis Process Chemistry

In Vivo Nitric Oxide (NO) Inhibition: ATBT Suppresses NO Production by >2-Fold in Irradiated Mice

In an in vivo model of hematopoietic clonogenic cell survival, 2-ATBT (2-amino-4,5,6,7-tetrahydrobenzothiazole) caused more than twofold inhibition of NO production when evaluated by EPR spectroscopy [1]. This NO inhibitory activity was also observed for its cyclized derivative cyclo-PFT, but 2-ATBT serves as the parent compound and synthetic precursor. The study directly compared 2-ATBT, PFTα, and cyclo-PFT, demonstrating that the tetrahydrobenzothiazole scaffold is permissive of p53-modulatory and NO-inhibitory pharmacology.

p53 Modulation Nitric Oxide Inhibition Radioprotection

Vasorelaxant Activity: Tetrahydrobenzothiazoles Lack Vasorelaxation, Enabling Target Selectivity

A systematic comparative study of 1,3-benzothiazoles (series I) and 4,5,6,7-tetrahydro-1,3-benzothiazoles (series II) bearing urea/thiourea moieties revealed that tetrahydrobenzothiazole derivatives exhibit weak vasorelaxant activity, whereas their aromatic benzothiazole counterparts showed marked myorelaxant effects [1]. This functional divergence underscores the necessity of the complete aromatic heterocyclic system for vasorelaxation. For applications where vasorelaxation is an off-target liability, the tetrahydrobenzothiazole scaffold offers a built-in selectivity advantage.

Vasorelaxation Potassium Channel Selectivity

Dual RORγt/DHODH Inhibition: Saturated Core Enables Potent IC50 Values

In a drug discovery program targeting dual RORγt/DHODH inhibition for inflammatory bowel disease, optimization starting from a 2-aminobenzothiazole hit led to a series of 2-aminotetrahydrobenzothiazoles [1]. A representative optimized tetrahydrobenzothiazole (compound 14d) achieved IC50 values of 0.110 μM for RORγt and 0.297 μM for DHODH. While direct comparative data for the unsubstituted 2-amino-4,5,6,7-tetrahydrobenzothiazole itself are not provided, the study establishes the tetrahydrobenzothiazole core as essential for achieving potent dual inhibition, a property not realized with the aromatic starting hit.

RORγt DHODH Inflammatory Bowel Disease

Role as Key Intermediate in Pramipexole Synthesis

2-Amino-4,5,6,7-tetrahydrobenzothiazole is an essential intermediate in the multi-step synthesis of Pramipexole, a dopamine D2/D3 agonist used to treat Parkinson's disease and restless legs syndrome [1]. The chiral 6-position of the tetrahydrobenzothiazole ring is functionalized to install the propylamino group, a key pharmacophore. Alternative synthetic routes that bypass this saturated intermediate often suffer from lower enantiomeric purity or more complex purification protocols, making ATBT a preferred building block in both research and industrial-scale pramipexole production.

Pramipexole Dopamine Agonist Parkinson's Disease

Research and Industrial Application Scenarios for 2-Amino-4,5,6,7-tetrahydrobenzothiazole (ATBT)


Synthesis of D3-Selective Dopamine Receptor Agonists and Antagonists

Based on evidence that the tetrahydrobenzothiazole core enables among the highest D3 receptor affinities and selectivities reported [1], this compound is ideal for medicinal chemistry programs developing novel D3-selective ligands for Parkinson's disease, schizophrenia, or addiction research. It serves as a direct starting material for functionalizing the 6-position to generate diverse analogs.

Large-Scale Manufacturing of Pramipexole Active Pharmaceutical Ingredient (API)

As a key intermediate in patented pramipexole synthetic routes [2], ATBT is procured in bulk by pharmaceutical manufacturers and contract research organizations (CROs) engaged in generic pramipexole production. The validated 80% yield synthetic protocol provides a cost-effective, scalable entry point for API synthesis.

Development of p53-Modulating Agents and Radioprotectants

The quantitative >2-fold in vivo NO inhibition by 2-ATBT [3] supports its use as a parent compound for synthesizing pifithrin-α (PFTα) analogs and other p53 modulators. Researchers in oncology and radioprotection can utilize ATBT to explore structure-activity relationships (SAR) around the tetrahydrobenzothiazole core for improved p53 inhibition and hematopoietic cell survival.

Dual RORγt/DHODH Inhibitor Optimization for Autoimmune and Inflammatory Diseases

The tetrahydrobenzothiazole scaffold has been validated as a privileged core for dual RORγt/DHODH inhibition with sub-micromolar IC50 values [4]. 2-Amino-4,5,6,7-tetrahydrobenzothiazole provides a foundational building block for synthesizing and optimizing novel dual inhibitors targeting inflammatory bowel disease (IBD), rheumatoid arthritis, and other Th17-driven autoimmune conditions.

Selective Probe Development Where Vasorelaxation is an Off-Target Liability

Comparative vasorelaxation studies demonstrate that tetrahydrobenzothiazoles exhibit weak vasorelaxant activity in contrast to aromatic benzothiazoles [5]. Researchers developing compounds where cardiovascular off-target effects must be minimized can select ATBT as a core scaffold to intrinsically reduce the risk of vasorelaxation, thereby improving target selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,5,6,7-tetrahydrobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.